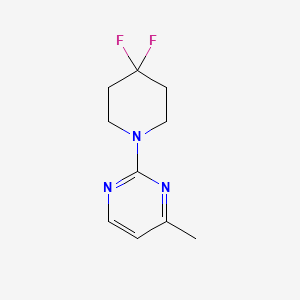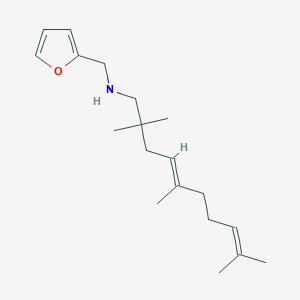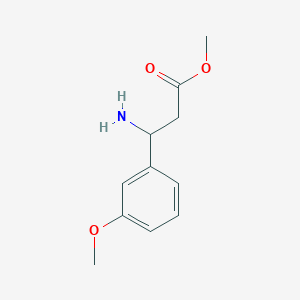
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine is a heterocyclic organic compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is synthesized from piperidine and pyrimidine, and it features a unique structure that includes both fluorinated and methylated groups.
准备方法
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine typically involves multiple steps, including fluorination and nucleophilic substitution reactions. The specific preparation method may include the following steps:
Fluorination Reaction: Introduction of fluorine atoms into the piperidine ring.
Nucleophilic Substitution Reaction: Substitution of specific groups in the pyrimidine ring with the fluorinated piperidine.
Industrial production methods for this compound may involve optimizing these reactions to achieve higher yields and purity, often using specialized equipment and conditions to control temperature, pressure, and reaction time.
化学反应分析
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace specific atoms or groups within the compound with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of fibrosis and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
2-(4,4-Difluoropiperidin-1-yl)-4-methylpyrimidine can be compared with other similar compounds, such as:
2-(4,4-Difluoropiperidin-1-yl)pyrimidine: Similar structure but lacks the methyl group.
2-(4,4-Difluoropiperidin-1-yl)aniline: Contains an aniline group instead of a pyrimidine ring.
2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile: Contains a pyridine ring and a carbonitrile group
The uniqueness of this compound lies in its specific combination of fluorinated and methylated groups, which can confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-8-2-5-13-9(14-8)15-6-3-10(11,12)4-7-15/h2,5H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGCDDDBYCXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2976740.png)




![N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2976750.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2976751.png)


![5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2976755.png)


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2976759.png)
